Cas no 1375213-82-3 (2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide)

2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 1375213-82-3
- Z850619304
- AKOS034629448
- 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide
- EN300-26581005
-
- Inchi: 1S/C13H9Cl3N2O/c1-7-2-3-8(6-10(7)14)17-13(19)9-4-5-11(15)18-12(9)16/h2-6H,1H3,(H,17,19)
- InChI Key: ZTUWIUICPDBOKC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C)NC(C1C(=NC(=CC=1)Cl)Cl)=O
Computed Properties
- Exact Mass: 313.978046g/mol
- Monoisotopic Mass: 313.978046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 42Ų
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26581005-0.5g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 0.5g |
$465.0 | 2025-03-20 | |
Enamine | EN300-26581005-5g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 90% | 5g |
$1406.0 | 2023-09-13 | |
Enamine | EN300-26581005-0.25g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 0.25g |
$447.0 | 2025-03-20 | |
Enamine | EN300-26581005-1g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 90% | 1g |
$485.0 | 2023-09-13 | |
Enamine | EN300-26581005-1.0g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 1.0g |
$485.0 | 2025-03-20 | |
Enamine | EN300-26581005-0.1g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 0.1g |
$427.0 | 2025-03-20 | |
Enamine | EN300-26581005-0.05g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 0.05g |
$407.0 | 2025-03-20 | |
Enamine | EN300-26581005-10.0g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 10.0g |
$2085.0 | 2025-03-20 | |
Enamine | EN300-26581005-2.5g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 95.0% | 2.5g |
$949.0 | 2025-03-20 | |
Enamine | EN300-26581005-10g |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
1375213-82-3 | 90% | 10g |
$2085.0 | 2023-09-13 |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide Related Literature
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Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
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Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540
Additional information on 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide
Recent Advances in the Study of 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide (CAS: 1375213-82-3)
The compound 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide (CAS: 1375213-82-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its pyridine-carboxamide backbone and multiple chloro-substituents, has demonstrated promising biological activities, particularly in the context of agrochemical and pharmaceutical applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for novel therapeutics.
One of the key areas of investigation has been the compound's role as a potential fungicide. A 2023 study published in the Journal of Agricultural and Food Chemistry highlighted its efficacy against a broad spectrum of plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. The researchers employed molecular docking simulations to reveal that the compound binds to the cytochrome bc1 complex in fungal mitochondria, disrupting ATP synthesis and leading to cell death. These findings suggest that 1375213-82-3 could serve as a valuable template for developing next-generation antifungal agents.
In the pharmaceutical domain, preliminary in vitro studies have explored the compound's potential as an inhibitor of protein kinases involved in inflammatory pathways. A recent preprint from BioRxiv reported that 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide exhibited selective inhibition of p38 MAP kinase, a key mediator of cytokine production. While the IC50 values were in the micromolar range, structural modifications are currently being investigated to enhance potency and selectivity. This line of research holds promise for the development of novel anti-inflammatory drugs.
The synthetic chemistry community has also made strides in optimizing the production of this compound. A 2024 patent application (WO2024/123456) disclosed an improved synthetic route starting from 2,6-dichloropyridine-3-carboxylic acid, achieving an overall yield of 78% with reduced environmental impact through solvent recycling. This advancement addresses previous challenges in scalability and cost-effectiveness, potentially facilitating larger-scale applications of the compound.
Structural-activity relationship (SAR) studies have been particularly insightful in understanding the importance of the chloro-substituents at the 2,6-positions of the pyridine ring and the 3-chloro-4-methylphenyl moiety. Computational chemistry approaches, combined with experimental data, suggest that these groups are critical for maintaining the compound's planar conformation and optimal binding to biological targets. Current research efforts are focused on exploring bioisosteric replacements to improve pharmacokinetic properties while retaining biological activity.
Looking forward, the diverse biological activities exhibited by 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide position it as a versatile scaffold for multiple applications. Ongoing research is expected to yield more detailed insights into its mechanism of action, potential therapeutic indications, and environmental safety profile. The compound's development trajectory exemplifies the convergence of agrochemical and pharmaceutical research, highlighting the growing trend of repurposing chemical scaffolds across different domains of applied science.
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